molecular formula C12H22F2N2O B1478166 4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine CAS No. 2098133-31-2

4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine

Cat. No. B1478166
CAS RN: 2098133-31-2
M. Wt: 248.31 g/mol
InChI Key: BIMDMTOZGLXRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines can be synthesized through various methods. For instance, one method involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to give intermediate derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For instance, thermal decomposition can lead to the release of irritating gases and vapors .

Scientific Research Applications

Chemistry and Pharmacokinetics

Compounds structurally related to 4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine, such as Bilastine, demonstrate significant pharmacological activity. Bilastine, a next-generation antihistamine, showcases the importance of hydrophilic carboxylic substituents and potent H1 receptor binding affinity, leading to a longer duration of action (Sharma, Hatware, Bhadane, & Patil, 2021). This highlights the compound's utility in allergic conditions and its pharmacokinetic properties.

Nucleophilic Aromatic Substitution

Research on nucleophilic aromatic substitution mechanisms provides insights into the chemical reactions of compounds like piperidine with nitro-group containing aromatic compounds, offering a quantitative yield and insights into reaction kinetics without base or acid catalysis (Pietra & Vitali, 1972). This foundational chemistry is crucial for understanding the reactions and potential modifications of related piperidine compounds.

Therapeutic Applications and Drug Design

Piperazine and piperidine derivatives are central to the design of various therapeutic agents, showcasing a wide range of applications from antipsychotic to antiviral and anti-inflammatory drugs. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, underscoring the flexibility and importance of this scaffold in drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Piperidine Alkaloids in Medicinal Chemistry

The diversity of piperidine alkaloids derived from natural sources, such as Pinus species, has considerable medicinal importance. These compounds are actively explored for their therapeutic potential, illustrating the broad scope of piperidine and its derivatives in pharmacological research (Singh et al., 2021).

Mechanism of Action

    Target of action

    Piperidines and pyrrolidines are often used as building blocks in the design of drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

    Biochemical pathways

    Piperidines and pyrrolidines can be involved in a variety of biochemical pathways, depending on their specific structures and targets . .

Safety and Hazards

Safety and hazards associated with piperidine derivatives can vary greatly depending on the specific compound. For instance, some compounds can cause burns of eyes, skin, and mucous membranes .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

4-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O/c1-2-17-8-11-7-12(13,14)9-16(11)10-3-5-15-6-4-10/h10-11,15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMDMTOZGLXRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C2CCNCC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Reactant of Route 2
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Reactant of Route 3
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Reactant of Route 5
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine
Reactant of Route 6
4-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.